Tenuiorin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

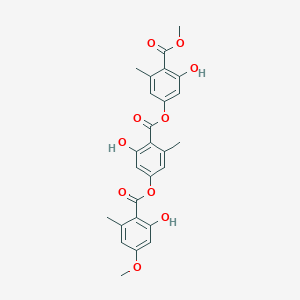

Tenuiorin is a carbonyl compound.

Applications De Recherche Scientifique

Pharmacological Applications

Inhibition of Lipoxygenases

Tenuiorin has demonstrated significant inhibitory activity against lipoxygenases, which are enzymes involved in the metabolism of arachidonic acid and play a crucial role in inflammatory processes. Research indicates that this compound exhibits moderate activity against both 5-lipoxygenase and 15-lipoxygenase, with IC50 values of 41.6 µM and 59.6 µM respectively . These findings suggest that this compound could be explored as a therapeutic agent in treating inflammatory diseases or conditions where lipoxygenase activity is implicated.

Antiproliferative Effects on Cancer Cell Lines

In vitro studies have shown that this compound possesses antiproliferative properties against various cancer cell lines. Specifically, it has been tested on human breast (T-47D), pancreatic (PANC-1), and colon (WIDR) cancer cells. The compound caused a moderate reduction in cell proliferation, with effective doses (ED50) of 87.9 µM for pancreatic cancer cells and 98.3 µM for colon cancer cells . These results indicate its potential as a natural anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Agricultural Applications

Fungal Pathogen Inhibition

This compound has shown promise in agricultural applications, particularly in controlling plant pathogenic fungi. A study highlighted its effectiveness when used in acetone and methanol extracts against various fungal strains . This suggests that this compound could be developed into a natural fungicide, contributing to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Environmental Applications

Biochemical Profiling in Ecosystems

This compound's presence in lichen species such as Peltigera crocata has been utilized to study ecological interactions within ecosystems. For instance, research has quantified the concentration of this compound in different gut compartments of snails that consume these lichens, revealing insights into nutrient cycling and the role of lichens in food webs . Such studies underscore the ecological significance of this compound beyond its direct applications.

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Pharmacology | Lipoxygenase inhibition | IC50 values: 5-lipoxygenase (41.6 µM), 15-lipoxygenase (59.6 µM) |

| Anticancer properties | ED50: T-47D (not specified), PANC-1 (87.9 µM), WIDR (98.3 µM) | |

| Agriculture | Fungal pathogen control | Effective against several plant pathogenic fungi |

| Environmental Science | Nutrient cycling studies | Detected in snail gut compartments; role in ecosystem dynamics |

Case Studies

- Inhibition of Lipoxygenases : A study conducted by Ingólfsdóttir et al., focused on the effects of this compound extracted from Peltigera leucophlebia, confirmed its inhibitory action on lipoxygenases and its potential antiproliferative effects on malignant cell lines .

- Fungal Pathogen Control : Research published by SCIRP indicated that extracts containing this compound effectively inhibited growth in multiple strains of plant pathogenic fungi, positioning it as a candidate for organic fungicides .

- Ecological Role : A comprehensive analysis of specialized metabolites in Pseudocyphellaria crocata demonstrated that this compound plays a significant role in the digestive processes of snails consuming these lichens, thereby influencing nutrient dynamics within their habitats .

Propriétés

Formule moléculaire |

C26H24O10 |

|---|---|

Poids moléculaire |

496.5 g/mol |

Nom IUPAC |

[3-hydroxy-4-(3-hydroxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenyl] 2-hydroxy-4-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C26H24O10/c1-12-6-15(33-4)9-18(27)22(12)25(31)36-17-8-14(3)23(20(29)11-17)26(32)35-16-7-13(2)21(19(28)10-16)24(30)34-5/h6-11,27-29H,1-5H3 |

Clé InChI |

HTOPMCGBOADATG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC)O)O)O)OC |

Synonymes |

tenuiorin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.